4-(2-Aminoethyl)-6-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an aminoethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an aminoethyl group. For example, 6-fluoropyridine can be reacted with 2-aminoethylamine under basic conditions to yield the desired product.
Reductive Amination: Another approach is the reductive amination of a 6-fluoropyridine-2-carbaldehyde with 2-aminoethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Catalytic Hydrogenation: The reduction of a nitro-substituted pyridine derivative using catalytic hydrogenation can also produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(2-Aminoethyl)-6-fluoropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar aminoethyl group but lacks the fluorine atom and pyridine ring.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A compound with a similar aminoethyl group but different functional groups and applications.
Uniqueness
4-(2-Aminoethyl)-6-fluoropyridin-2-amine is unique due to the presence of both the fluorine atom and the pyridine ring, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H10FN3 |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H10FN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11) |
InChI Key |
NDYYBKLWODIZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.